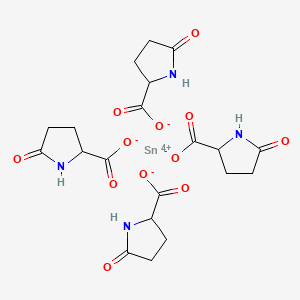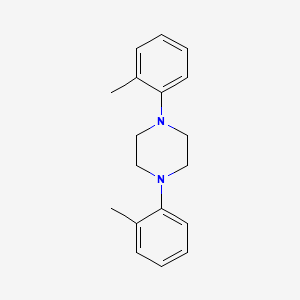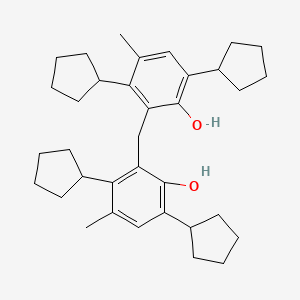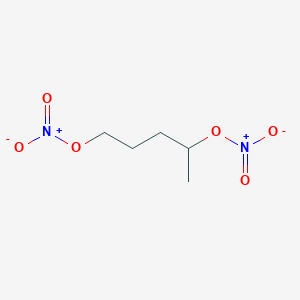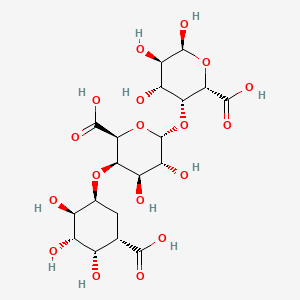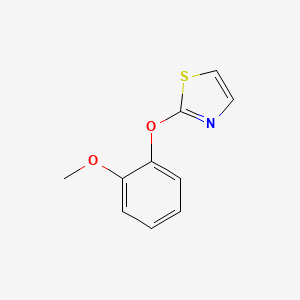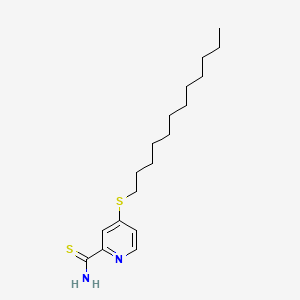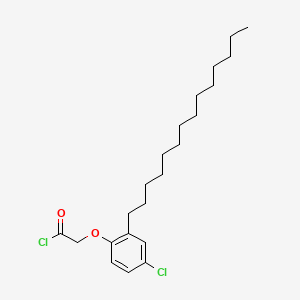
(4-Chloro-2-tetradecylphenoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-tetradecylphenoxy)acetyl chloride is a chemical compound with the molecular formula C22H34Cl2O2 and a molecular weight of 401.4 g/mol. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro group and a long tetradecyl chain attached to the phenoxy ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-tetradecylphenoxy)acetyl chloride typically involves the reaction of (4-Chloro-2-tetradecylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(4-Chloro-2-tetradecylphenoxy)acetic acid+SOCl2→(4-Chloro-2-tetradecylphenoxy)acetyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-tetradecylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-Chloro-2-tetradecylphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-tetradecylphenoxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-tetradecylphenoxy)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenoxyacetyl chloride: Similar structure but lacks the long tetradecyl chain.
Acetyl chloride: A simpler acyl chloride with a smaller molecular structure.
Benzoyl chloride: Another acyl chloride with a benzene ring instead of a phenoxy group.
Uniqueness
(4-Chloro-2-tetradecylphenoxy)acetyl chloride is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80336-34-1 |
|---|---|
Molekularformel |
C22H34Cl2O2 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-(4-chloro-2-tetradecylphenoxy)acetyl chloride |
InChI |
InChI=1S/C22H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17-20(23)15-16-21(19)26-18-22(24)25/h15-17H,2-14,18H2,1H3 |
InChI-Schlüssel |
VPBWHKSVCFGLLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


